![molecular formula C13H11N3O2 B2928930 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-01-0](/img/structure/B2928930.png)

2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

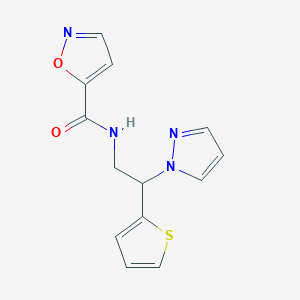

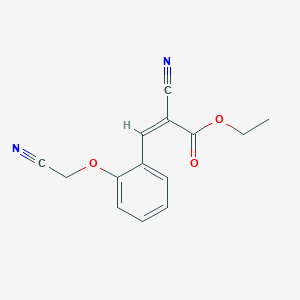

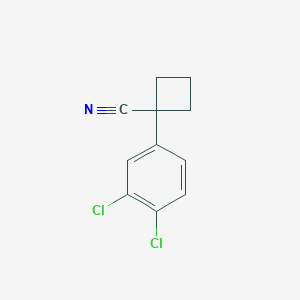

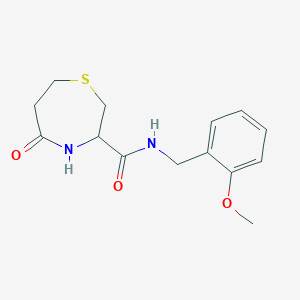

Pyrazolo[1,5-a]pyrazin-4(5H)-one is a type of organic compound that belongs to the class of pyrazolopyrazines . These compounds are characterized by a pyrazole ring fused to a pyrazine ring. The methoxyphenyl group at the 2-position indicates the presence of a phenyl ring with a methoxy (-OCH3) substituent.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized through various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a methoxyphenyl group attached at the 2-position. Detailed structural analysis would require techniques such as X-ray diffraction, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Pyrazolone derivatives, such as “2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, have been recognized for their role in enantioselective synthesis. They serve as powerful synthons due to their multiple reactive sites, which allow for the construction of chiral molecules. These chiral molecules are crucial in developing pharmaceuticals that are more effective and have fewer side effects .

Fluorophores for Optical Applications

This compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for use as fluorophores in chemosensors and organic materials .

Biological Investigations

The nitrogen–nitrogen bonds present in pyrazolone derivatives make them significant in medicinal chemistry. Their structure allows for interesting biological investigations, potentially leading to new therapeutic agents or diagnostic tools .

Solid-State Emitters

The compound’s derivatives can be designed to exhibit good solid-state emission intensities. This makes them potential candidates for designing solid-state emitters, which are important in the development of new optoelectronic devices .

Synthetic Methodology

The compound’s derivatives offer a greener and more efficient synthetic route compared to traditional methods. This is particularly important in the field of sustainable chemistry, where the focus is on reducing waste and improving efficiency .

Microwave-Assisted Synthesis

Pyrazolone derivatives are amenable to microwave-assisted synthesis, which is a more energy-efficient and time-saving method compared to conventional synthesis. This approach is beneficial for rapidly generating libraries of compounds for screening in drug discovery .

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZDHYQLQJCNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2928856.png)

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)

![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)

![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)

![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)